6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-sulfamoylbenzyl)pyridazine-3-carboxamide
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Overview
Description
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-sulfamoylbenzyl)pyridazine-3-carboxamide is a complex organic compound featuring a pyridazine ring substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group and a 4-sulfamoylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridazine ring can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can be performed on the pyridazine ring or the sulfamoyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols can be introduced using appropriate coupling reagents.
Major Products Formed:
Oxidation: Pyridazinone derivatives.
Reduction: Reduced pyridazine or sulfamoyl derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases and inflammation.
Material Science: Its unique structure makes it suitable for use in the design of advanced materials with specific properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
3-(4-sulfamoylphenyl)pyridazine-2-carboxamide
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid
4-(4-sulfamoylbenzyl)pyridazine-3-carboxamide
Uniqueness: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-sulfamoylbenzyl)pyridazine-3-carboxamide stands out due to its specific combination of functional groups, which can lead to unique biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[(4-sulfamoylphenyl)methyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-11-9-12(2)23(22-11)16-8-7-15(20-21-16)17(24)19-10-13-3-5-14(6-4-13)27(18,25)26/h3-9H,10H2,1-2H3,(H,19,24)(H2,18,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIOJGCVCONMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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